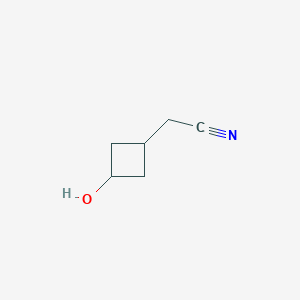

4-Cyano-3-phenylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

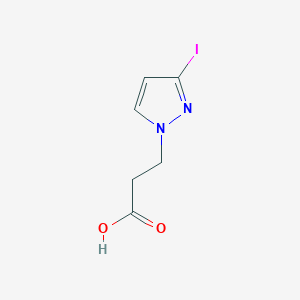

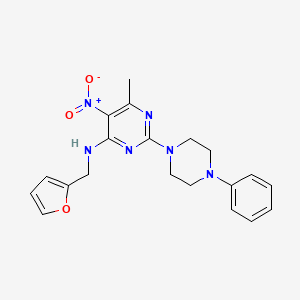

4-Cyano-3-phenylbutanoic acid is a chemical compound that has gained increasing attention in research and industry due to its unique properties. It has a molecular weight of 189.21 .

Molecular Structure Analysis

The molecular structure of 4-Cyano-3-phenylbutanoic acid is represented by the InChI code 1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) . The molecular formula is C11H11NO2 .

Chemical Reactions Analysis

The Knoevenagel Condensation is a key reaction involved in the formation of 4-Cyano-3-phenylbutanoic acid . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

Physical And Chemical Properties Analysis

4-Cyano-3-phenylbutanoic acid is a powder with a melting point of 64-69°C .

Wissenschaftliche Forschungsanwendungen

Quantum Chemical Computations and Molecular Docking : This study focuses on the molecular structure and vibrational spectra of 4-amino-3-phenylbutanoic acid, which is closely related to 4-cyano-3-phenylbutanoic acid. The research explores its potential in anticonvulsant activity through molecular docking studies (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Derivative Synthesis : Another paper explores the reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups, leading to the creation of tetrazole-containing derivatives. This chemical transformation is significant for further applications in synthesis and drug development (Putis, Shuvalova, & Ostrovskii, 2008).

Ring-opening Reaction : This research investigates the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone hemiacetals, cyclopropanols, and cyclopropanone cyanohydrins to yield 4-phenylbutanoic acid derivatives, demonstrating a potential pathway for producing variants of 4-cyano-3-phenylbutanoic acid (Oku, Iwamoto, Sanada, & Abe, 1992).

Enzymatic Desymmetrization : A study on the enantioselective hydrolysis of 3-alkyl- and 3-arylglutaronitriles leading to the production of (S)-3-substituted 4-cyanobutanoic acids, which are closely related to 4-cyano-3-phenylbutanoic acid. This process illustrates the potential of using biocatalysis for producing enantiomerically pure compounds (Wang, Liu, & Li, 2002).

Wirkmechanismus

Target of Action

It’s worth noting that phenylbutyric acid, a compound with a similar structure, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid, a structurally similar compound, is known to demonstrate a number of cellular and biological effects .

Biochemical Pathways

Phenylbutyric acid, a structurally similar compound, is known to affect several pathways .

Result of Action

Phenylbutyric acid, a structurally similar compound, is known to have a number of cellular and biological effects .

Safety and Hazards

The safety information for 4-Cyano-3-phenylbutanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .

Relevant Papers

Several relevant papers were retrieved during the search. These papers discuss various aspects of 4-Cyano-3-phenylbutanoic acid, including its synthesis , molecular structure , chemical reactions , and safety and hazards . These papers provide valuable insights into the properties and potential applications of 4-Cyano-3-phenylbutanoic acid.

Eigenschaften

IUPAC Name |

4-cyano-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-7-6-10(8-11(13)14)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGSUTHFZYOIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)

![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)

![5-[[Ethyl(methyl)amino]methyl]-2-methylpyrazol-3-amine](/img/structure/B2994113.png)

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)